鞘氨醇-1-磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

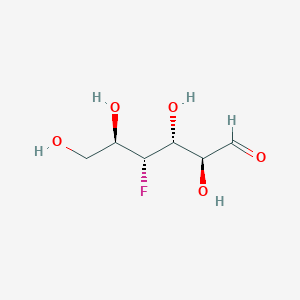

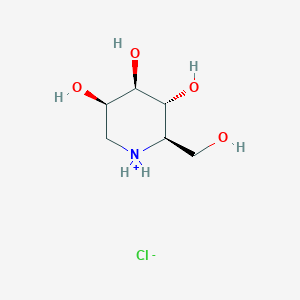

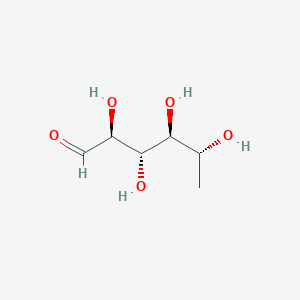

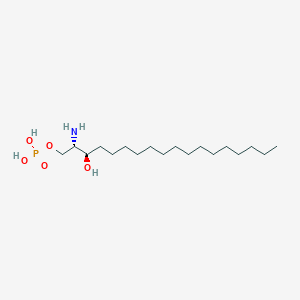

鞘氨醇-1-磷酸 (d18:0) 是一种存在于哺乳动物体内的生物活性脂类。它是在鞘氨醇激酶存在的情况下,由鞘氨醇碱基鞘氨醇产生的。 该化合物在多种生物过程中起着重要作用,包括细胞信号传导和细胞功能的调节 .

科学研究应用

鞘氨醇-1-磷酸 (d18:0) 在科学研究中有着广泛的应用:

作用机制

鞘氨醇-1-磷酸 (d18:0) 通过作为鞘氨醇-1-磷酸受体的拮抗剂发挥作用。它可以防止动物模型在肝脏缺血和再灌注损伤后发生肝脏和肾脏损伤。 此外,它还通过使 PTEN 蛋白水平、胶原蛋白和基质金属蛋白酶-1 表达以及 Smad3 磷酸化正常化,在硬皮病成纤维细胞中具有抗纤维化作用 .

安全和危害

未来方向

S1P signaling is essential for vascular development, neurogenesis, and lymphocyte trafficking . The unique mode of signaling of this lysophospholipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones . The role of S1P in the pathogenesis of inflammatory diseases has been linked to the genomic studies of S1P-targeted drugs in inflammatory diseases to provide a basis for targeted drug development .

生化分析

Biochemical Properties

Sphinganine 1-phosphate is formed from ceramide, which is composed of a sphingosine and a fatty acid . The synthesis of Sphinganine 1-phosphate involves two characterized kinases, namely sphingosine kinase 1 and sphingosine kinase 2 . Sphinganine 1-phosphate can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . It acts as an antagonist at the sphingosine-1-phosphate receptor .

Cellular Effects

Sphinganine 1-phosphate plays a key role in innate and adaptive immune responses and is closely related to inflammation . It regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . Sphinganine 1-phosphate can perform protective functions and induce survival-stimulating signaling pathways .

Molecular Mechanism

Extracellular Sphinganine 1-phosphate interacts with five GPCRs that are widely expressed and transduce intracellular signals to regulate cellular behavior, such as migration, adhesion, survival, and proliferation . Most of the biological effects of Sphinganine 1-phosphate are mediated by signaling through the cell surface receptors .

Temporal Effects in Laboratory Settings

Sphinganine 1-phosphate concentrations in tissues increase in the early stage of the inflammatory response and inhibit the entry of T cells into lymphocytes in intestinal tissues. Sphinganine 1-phosphate levels in tissues reduce during the resolution of inflammation .

Metabolic Pathways

Sphinganine 1-phosphate is formed from ceramide, which is composed of a sphingosine and a fatty acid . Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine . Sphingosine is then phosphorylated by sphingosine kinase isoenzymes .

Transport and Distribution

Sphinganine 1-phosphate requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions . Sphinganine 1-phosphate transporter spinster homolog 2 (Spns2), the first identified mammalian transporter of the signaling sphingolipid Sphinganine 1-phosphate, has pivotal functions in cancer, the auditory system, ocular development, and inflammatory and autoimmune diseases .

Subcellular Localization

It is known that Sphinganine 1-phosphate is more abundant in intestinal tissues as compared to other tissues .

准备方法

合成路线和反应条件

鞘氨醇-1-磷酸 (d18:0) 是通过鞘氨醇激酶的作用,由鞘氨醇合成的。 该过程涉及鞘氨醇的磷酸化,这可以在特定条件下使用各种激酶来实现 .

工业生产方法

鞘氨醇-1-磷酸 (d18:0) 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产量和纯度。 该过程可能包括液-液萃取,然后进行反相液相色谱-质谱联用进行纯化和定量 .

化学反应分析

反应类型

鞘氨醇-1-磷酸 (d18:0) 会发生几种类型的化学反应,包括:

氧化: 这种反应可以改变鞘氨醇主链上的官能团。

还原: 这种反应可以修饰分子中存在的双键。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些条件通常涉及控制温度和 pH 值以确保所需的反应结果 .

主要形成的产物

相似化合物的比较

类似化合物

鞘磷脂-1-磷酸 (d181): 另一种参与细胞信号传导和调节的生物活性脂类。

神经酰胺: 鞘脂代谢途径中的前体,在细胞凋亡和分化中起作用.

独特性

鞘氨醇-1-磷酸 (d18:0) 因其独特的分子结构及其影响的独特生物途径而独一无二。 与作为其受体激动剂的鞘磷脂-1-磷酸不同,鞘氨醇-1-磷酸作为拮抗剂,导致不同的生理效应 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sphinganine 1-phosphate involves the conversion of sphinganine to sphinganine 1-phosphate through the phosphorylation reaction.", "Starting Materials": [ "Sphinganine", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Sphinganine is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of sphinganine.", "The sodium salt of sphinganine is then treated with phosphoric acid to form sphinganine 1-phosphate.", "The sphinganine 1-phosphate is extracted from the reaction mixture using chloroform.", "The chloroform extract is then washed with water and dried over anhydrous sodium sulfate.", "The chloroform is evaporated under reduced pressure to obtain sphinganine 1-phosphate as a white solid.", "The purity of the compound is confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy." ] } | |

CAS 编号 |

19794-97-9 |

分子式 |

C18H40NO5P |

分子量 |

381.5 g/mol |

IUPAC 名称 |

[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |

InChI 键 |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N |

手性 SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

规范 SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

外观 |

Unit:5 mgSolvent:nonePurity:98+%Physical solid |

物理描述 |

Solid |

同义词 |

[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-Sphinganine 1-Phosphate; C18-Dihydrosphingosine 1-Phosphate; Dihydrosphingosine-1-phosphate; Sphinganine 1-Phosphate; (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)